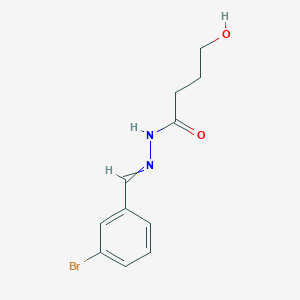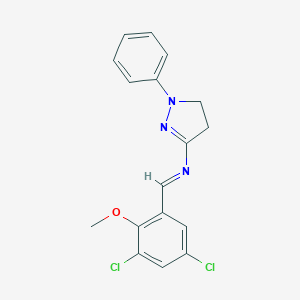![molecular formula C27H25N3O4S B389678 ETHYL 4-[(2Z)-3-BENZYL-4-OXO-2-(PHENYLIMINO)-1,3-THIAZINANE-6-AMIDO]BENZOATE](/img/structure/B389678.png)
ETHYL 4-[(2Z)-3-BENZYL-4-OXO-2-(PHENYLIMINO)-1,3-THIAZINANE-6-AMIDO]BENZOATE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-({[(2Z)-3-benzyl-4-oxo-2-(phenylimino)-1,3-thiazinan-6-yl]carbonyl}amino)benzoate is a complex organic compound with a molecular formula of C27H25N3O4S This compound is characterized by its unique structure, which includes a thiazinane ring, a benzyl group, and a benzoate ester
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-[(2Z)-3-BENZYL-4-OXO-2-(PHENYLIMINO)-1,3-THIAZINANE-6-AMIDO]BENZOATE typically involves multi-step organic reactions. One common method involves the condensation of 2-aminothiophenol with benzaldehyde to form a thiazolidine intermediate. This intermediate is then reacted with ethyl 4-aminobenzoate under specific conditions to yield the final product . The reaction conditions often include the use of solvents like N,N-dimethylformamide (DMF) and catalysts such as glacial acetic acid.
Industrial Production Methods
Industrial production of this compound may involve continuous-flow synthesis techniques to optimize reaction times and yields. These methods are designed to enhance productivity and ensure high purity of the final product . The use of advanced technologies such as microwave-assisted synthesis can also be employed to improve efficiency.
化学反応の分析
Types of Reactions
Ethyl 4-({[(2Z)-3-benzyl-4-oxo-2-(phenylimino)-1,3-thiazinan-6-yl]carbonyl}amino)benzoate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester or amine functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield sulfoxides, while reduction can produce alcohols. Substitution reactions can lead to the formation of various derivatives with modified functional groups.
科学的研究の応用
Ethyl 4-({[(2Z)-3-benzyl-4-oxo-2-(phenylimino)-1,3-thiazinan-6-yl]carbonyl}amino)benzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: It can be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of ETHYL 4-[(2Z)-3-BENZYL-4-OXO-2-(PHENYLIMINO)-1,3-THIAZINANE-6-AMIDO]BENZOATE involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling .
類似化合物との比較
Similar Compounds
Ethyl 4-({[(2Z)-3-ethyl-4-oxo-2-(phenylimino)-1,3-thiazinan-6-yl]carbonyl}amino)benzoate: Similar structure but with an ethyl group instead of a benzyl group.
Ethyl 5-(alkylimino)-4-hydroxy-2-(arylimino)-3-alkylthiazolidine-4-carboxylates: Thiazolidine derivatives with different substituents.
Uniqueness
Ethyl 4-({[(2Z)-3-benzyl-4-oxo-2-(phenylimino)-1,3-thiazinan-6-yl]carbonyl}amino)benzoate is unique due to its specific combination of functional groups and the presence of a thiazinane ring. This structure imparts distinct chemical and biological properties, making it valuable for various applications.
特性
分子式 |
C27H25N3O4S |
|---|---|
分子量 |
487.6g/mol |
IUPAC名 |
ethyl 4-[(3-benzyl-4-oxo-2-phenylimino-1,3-thiazinane-6-carbonyl)amino]benzoate |
InChI |
InChI=1S/C27H25N3O4S/c1-2-34-26(33)20-13-15-22(16-14-20)28-25(32)23-17-24(31)30(18-19-9-5-3-6-10-19)27(35-23)29-21-11-7-4-8-12-21/h3-16,23H,2,17-18H2,1H3,(H,28,32) |
InChIキー |
OYNKIOHSCFSAEM-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2CC(=O)N(C(=NC3=CC=CC=C3)S2)CC4=CC=CC=C4 |
正規SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2CC(=O)N(C(=NC3=CC=CC=C3)S2)CC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[(E)-(1-ethyl-2-hydroxy-1H-indol-3-yl)diazenyl]-2-hydroxy-2,2-bis(3-methylphenyl)ethanone](/img/structure/B389599.png)

![[2-(4-Benzhydrylpiperazin-1-yl)-5-nitrophenyl]-(4-chlorophenyl)methanone](/img/structure/B389601.png)
methanone](/img/structure/B389604.png)
![N'-[(3E)-5-CHLORO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-2H-1,3-BENZODIOXOLE-5-CARBOHYDRAZIDE](/img/structure/B389607.png)
![(2,6-Dimethyl-7-{[4-(2-methylphenyl)piperazino]carbonyl}furo[2,3-f][1]benzofuran-3-yl)[4-(2-methylphenyl)piperazino]methanone](/img/structure/B389608.png)
![3-(1,3-benzodioxol-5-yl)-7-(3,4-dimethoxybenzylidene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B389610.png)
![(7Z)-3-(4-ETHOXYPHENYL)-7-[(PYRIDIN-3-YL)METHYLIDENE]-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-6-ONE](/img/structure/B389611.png)
![11-(3-ethoxy-4-hydroxy-5-nitrophenyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B389613.png)
![3,3,7,8-tetramethyl-11-(6-methyl-4-oxo-4H-chromen-3-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B389615.png)
![6-(2,6-difluorophenyl)-2,3,9,9-tetramethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B389616.png)
![5,6,7-Trimethyl-2-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B389617.png)
